Midazolam-d4 (maleate) (CRM)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

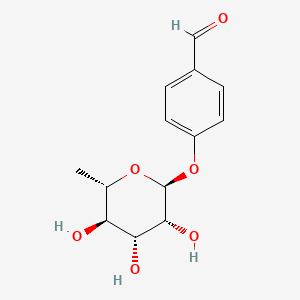

Midazolam-d4 (maleate) (CRM) is intended for use as an internal standard for the quantification of midazolam by GC- or LC-MS. Midazolam is used for sedation, to block seizures, and as an anticonvulsant antidote for organophosphate intoxication. This product is intended for research and forensic applications. Cayman Chemical products containing Certified Reference Material (CRM) in the name are highly qualified materials manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 international guidelines for reference materials. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability to SI units of measure. Cayman’s CRMs are tested for Homogeneity and Stability and are provided with a certificate stating the CRM property value(s) along with the combined uncertainty of the property value(s). These materials are intended for quantitative applications where quantitative accuracy and uncertainty are critical. Cayman Chemical is committed to providing quality products to its customers as evidenced by its accreditation to the ISO/IEC 17025 and ISO Guide 34 standards. All traceable CRMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.

科学的研究の応用

Cardiovascular Effects

Midazolam maleate's impact on the cardiovascular system has been studied, with findings indicating minimal effects at concentrations necessary for anesthesia induction. It has been compared to diazepam, showing differences in heart rate and systemic pressures following administration (Jones et al., 1979).

Bioassay and Anesthetic Applications

Bioassay studies of midazolam maleate have been conducted to determine its anesthetic properties. It was found to be a satisfactory agent for inducing anesthesia, with a potency approximately 20 times that of thiopental (Sarnquist et al., 1980).

Hemodynamic Responses in Anesthesia

Midazolam maleate has been studied for its hemodynamic responses in patients with ischemic heart disease. It provided rapid and hemodynamically stable induction of anesthesia, similar to diazepam, but with some differences in heart rates and systemic pressures (Samuelson et al., 1981).

Veterinary Applications

In veterinary medicine, midazolam maleate's effects on echocardiographic parameters in rabbits have been evaluated. It has shown limited effects on the cardiovascular system, making it an effective sedative for animal models (Silva et al., 2011).

Dental Applications

Midazolam maleate's potential use in the dental profession, especially in oral and maxillofacial surgery, has been explored due to its short half-life, water solubility, and benign effects on the cardiovascular, respiratory, and CNS systems (Dornauer & Aston, 1983).

Cerebral Metabolic and Vascular Effects

Studies on the cerebral metabolism and circulation effects of midazolam maleate have shown that it does not decrease the metabolic rate for oxygen but decreases cerebral blood flow significantly. It also provided greater protection from hypoxia in animal models compared to diazepam (Nugent et al., 1982).

Drug Degradation Studies

Research on the degradation of midazolam maleate under various conditions has been conducted. This includes characterization of degradation products under acidic/basic hydrolysis and thermal stress, contributing to the understanding of its stability and shelf life (Feng et al., 2017).

Transdermal Delivery Studies

The potential for transdermal delivery of midazolam maleate has been explored. Studies have investigated skin permeation profiles from various solvent systems, indicating its feasibility for non-invasive administration (Touitou, 1986).

Oromucosal Applications

Midazolam maleate has been studied for its application in oromucosal solutions, demonstrating its effectiveness in enhancing the inhibitory effect of GABA in the central nervous system (Definitions, 2020).

Analytical Quantification

Analytical methods for quantifying midazolam and its metabolites in human plasma have been developed, using midazolam-d4 maleate as an internal standard. This contributes to the pharmacokinetic understanding of the drug (Schmidt et al., 2022).

Overall Pharmacology

Midazolam's pharmacology and its various uses in the perioperative period have been comprehensively reviewed. Its unique properties compared to other benzodiazepines, like water solubility and lipid solubility in vivo, make it versatile in clinical applications (Reves et al., 1985).

特性

分子式 |

C18H9ClD4FN3 · C4H4O4 |

|---|---|

分子量 |

445.9 |

InChI |

InChI=1S/C18H13ClFN3.C4H4O4/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13;5-3(6)1-2-4(7)8/h2-9H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i2D,3D,4D,5D; |

InChIキー |

XYGVIBXOJOOCFR-BRZXBJTJSA-N |

SMILES |

CC1=NC=C(N1C2=CC=C(Cl)C=C23)CN=C3C4=C([2H])C([2H])=C([2H])C([2H])=C4F.OC(/C=CC(O)=O)=O |

同義語 |

8-chloro-6-(2-fluorophenyl-d4)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine maleate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

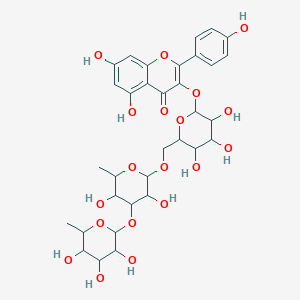

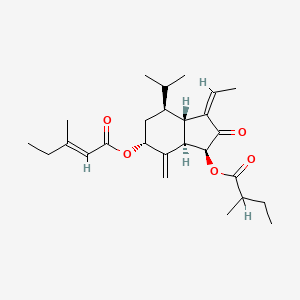

![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1164462.png)

![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1164480.png)